(4-Chloro-2-trifluoromethyl-phenyl)-thiourea
Description
(4-Chloro-2-trifluoromethyl-phenyl)-thiourea is a thiourea derivative characterized by a phenyl ring substituted with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position, bonded to a thiourea (-NH-CS-NH₂) functional group. Thioureas, in general, exhibit distinct chemical properties compared to their oxygen-containing analogs (ureas) due to sulfur's polarizability and nucleophilicity, enabling diverse applications in catalysis, material science, and medicinal chemistry . The electron-withdrawing substituents (Cl and CF₃) in this compound likely enhance its stability and influence its hydrogen-bonding capacity, which is critical in supramolecular interactions and catalytic activity .
Properties
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSNNHIKKZRCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406320 | |
| Record name | ST50158602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648415-77-4 | |
| Record name | ST50158602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-trifluoromethyl-phenyl)-thiourea typically involves the reaction of 4-chloro-2-trifluoromethylphenyl isocyanate with thiourea. The reaction is carried out in an inert organic solvent, such as dichloromethane or toluene, under controlled temperature conditions (usually between 20°C to 60°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-trifluoromethyl-phenyl)-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
While the specific compound "(4-Chloro-2-trifluoromethyl-phenyl)-thiourea" is not directly detailed in the provided search results, the search results do offer information regarding similar compounds, their applications, and related derivatives, which can provide a basis for understanding the potential applications of this compound.
Anti-Tumor Activity
Diphenyl thiourea derivatives, which share structural similarities with the target compound, have demonstrated anti-tumor activity . These derivatives can be used in treating cancers responsive to Tyrosylprotein kinases such as VEGFR or PDGFR, and tumors with high expression levels of VEGFR and PDGFR, including various carcinomas and non-noumenal tumors like leukemia and lymphoma . The compound may also treat tumor cell proliferation and migration mediated by tyrosine kinase .
Pharmaceutical Composition
Diphenyl thiourea derivatives can form pharmaceutical compositions with pharmaceutically acceptable carriers and/or auxiliary materials, useful for treating cell proliferation disorders like tumors .
Treatment of Tyrosylprotein Kinase-Related Diseases
These derivatives can prevent and treat protein kinase dependency cell dysfunction and diseases related to paraprotein kinase activity .
Angiogenesis Inhibition
Certain diphenyl thiourea derivatives inhibit angiogenesis and exhibit lower cytotoxicity, suggesting potential in preventing or treating cancers related to VEGFR or PDGFR Tyrosylprotein kinases .
Building Blocks for Heterocyclic Products
N-substituted-N-acyl thioureas, closely related, are key building blocks for generating heterocyclic products through cyclization . They serve as precursors for anion receptors, organocatalysts, corrosion inhibitors, and non-ionic surfactants .
Pharmacological Benefits
Acyl thiourea derivatives have a wide range of pharmacological benefits, including potential as anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, urease inhibitory, herbicidal, and insecticidal agents .
CHMFL-KIT-64
A related compound, CHMFL-KIT-64, a c-KIT kinase inhibitor, exhibits potency against c-KIT wt and drug-resistant mutants with improved bioavailability. It shows single-digit nM potency against c-KIT kinase and c-KIT T670I mutants in biochemical assays and great potency against gain-of-function mutations . It also displays good in vivo antitumor efficacy in mutant-mediated mice models and imatinib-resistant patient primary cells, indicating its potential as a therapeutic candidate for gastrointestinal stromal tumors .
4-(2-cyano-4-(trifluoromethyl)phenyl)-5-fluoro-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide
This compound has potential pharmaceutical applications and is identified by various names and identifiers, including its PubChem CID 89761608 .
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
This compound can be used in synthesizing various chemical structures .
1-(4-Chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea
This thiourea derivative has been studied experimentally and theoretically .
Mechanism of Action
The mechanism of action of (4-Chloro-2-trifluoromethyl-phenyl)-thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiourea Derivatives
Key Observations :
- Positional Isomerism : The 4-Cl-3-CF₃ isomer (Table 1) exhibits different steric and electronic profiles, which may reduce catalytic efficiency compared to the 4-Cl-2-CF₃ configuration due to diminished resonance effects .
- Heterocyclic Moieties : Derivatives with thiazole or pyrazole rings (e.g., ) demonstrate enhanced π-π interactions and biological activity due to additional heteroatoms .
Catalytic Performance Comparison
Table 2: Catalytic Efficiency of Thiourea Derivatives
The CF₃ group in the target compound may similarly enhance substrate activation via polar interactions.
Insights :
- The target compound's herbicidal activity () aligns with trends observed in agrochemical thioureas, where electron-withdrawing groups improve phytotoxicity .
- Heterocyclic derivatives (e.g., thiazole-thiourea hybrids) show superior antimicrobial activity due to synergistic effects between the thiourea and heterocycle .
Biological Activity
(4-Chloro-2-trifluoromethyl-phenyl)-thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiourea functional group attached to a phenyl ring that contains both chlorine and trifluoromethyl substituents. The presence of these halogenated groups enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and interactions with various molecular targets.
The mechanism of action primarily involves the inhibition of specific enzymes or proteins by binding to their active sites. This interaction disrupts normal cellular functions, leading to cytotoxic effects on cancer cells and antimicrobial activity against pathogens. The trifluoromethyl group is particularly noted for its ability to participate in hydrogen bonding and π-π stacking interactions, which may enhance the biological activity of the compound .
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound derivatives. For instance:
- Cytotoxicity : A series of studies reported that derivatives of this compound exhibit high cytotoxicity against various cancer cell lines, including human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cells. The IC50 values for these compounds were found to be less than 10 µM, indicating potent activity .
- Pro-apoptotic Effects : The compound has been shown to induce late apoptosis in cancer cells, with one study reporting that up to 99% of SW480 cells underwent late apoptosis when treated with certain derivatives . This pro-apoptotic activity is crucial for therapeutic applications in cancer treatment.
- Inhibition of Interleukin-6 : The compounds also acted as inhibitors of interleukin-6 (IL-6), a cytokine involved in inflammation and cancer progression. Reductions in IL-6 secretion by 23–63% were observed in treated cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound Derivative | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| Compound 1 | SW480 | <10 | 95 |
| Compound 2 | SW620 | <10 | 99 |
| Compound 3 | PC3 | <10 | 73 |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been investigated:
- Antistaphylococcal Activity : Research indicates that certain thiourea derivatives exhibit strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) as low as 2 µg/mL .
- Mechanism of Action : The antimicrobial action is believed to involve inhibition of topoisomerase IV and DNA gyrase, critical enzymes for bacterial DNA replication and transcription .
Table 2: Summary of Antimicrobial Activity
| Compound Derivative | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 2 |
| Compound B | Mycobacterium spp. | <1 |
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- In Vivo Efficacy : A study evaluated the in vivo antitumor efficacy of a derivative in mouse models with c-KIT mutations known to confer resistance to standard therapies. The results indicated significant tumor reduction, suggesting potential for clinical applications in resistant cancer types .
- Comparative Studies : Comparative analyses with standard chemotherapeutics like cisplatin revealed that some thiourea derivatives exhibited superior growth inhibition profiles against selected tumor cells, reinforcing their potential as alternative therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
